molecular formula C24H28N4O3S B11259777 2-methoxy-4,5-dimethyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

2-methoxy-4,5-dimethyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11259777
M. Wt: 452.6 g/mol
InChI Key: DAHUEXVPPADKON-UHFFFAOYSA-N
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Description

2-METHOXY-4,5-DIMETHYL-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a methoxy group, dimethyl substitutions, and a piperidinyl-pyridazinyl moiety, making it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and the substituents present on the aromatic rings.

Scientific Research Applications

2-METHOXY-4,5-DIMETHYL-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-4,5-DIMETHYL-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is essential for bacterial folate synthesis. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound’s unique structure allows it to interact with various cellular pathways, potentially leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 2-METHOXY-4,5-DIMETHYL-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE include other sulfonamides with different substituents on the aromatic rings. For example:

    Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide core but different substituents.

    Sulfadiazine: Another antibiotic with a pyrimidine ring instead of the piperidinyl-pyridazinyl moiety.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis and rheumatoid arthritis.

The uniqueness of 2-METHOXY-4,5-DIMETHYL-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .

Properties

Molecular Formula

C24H28N4O3S

Molecular Weight

452.6 g/mol

IUPAC Name

2-methoxy-4,5-dimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C24H28N4O3S/c1-17-15-22(31-3)23(16-18(17)2)32(29,30)27-20-9-7-19(8-10-20)21-11-12-24(26-25-21)28-13-5-4-6-14-28/h7-12,15-16,27H,4-6,13-14H2,1-3H3

InChI Key

DAHUEXVPPADKON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4)OC

Origin of Product

United States

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